Product packaging for Sphaerococcenol A(Cat. No.:)

Sphaerococcenol A

Cat. No.: B1259429
M. Wt: 381.3 g/mol
InChI Key: MLAJPUJSVVNEHK-SYVORCANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaerococcenol A is a cytotoxic bromoditerpene naturally biosynthesized by the red alga Sphaerococcus coronopifolius . This marine natural product has demonstrated potent and broad-spectrum cytotoxic activities against a diverse panel of human malignant cell lines, including lung (A549), prostate (DU-145), and breast (MCF-7) cancers, with IC50 values in the low micromolar range . The compound's research value is particularly high due to its ability to impact hard-to-treat cancer models, such as colorectal cancer stem cells (CSCs), where it significantly reduces the viability, number, and area of tumor spheres . The antitumor mechanism of this compound is multifaceted. In MCF-7 cells, it stimulates the production of hydrogen peroxide (H2O2) and induces key biomarkers of apoptosis, including mitochondrial membrane depolarization, Caspase-9 and Caspase-3 activation, and nuclear DNA fragmentation and condensation . Studies on A549 lung carcinoma cells confirm that the loss of cell viability is accompanied by a marked disruption of mitochondrial function, an increase in intracellular reactive oxygen species (ROS), and the activation of apoptotic pathways . Recent research has explored its potential as a scaffold for novel anticancer agents, leading to the semi-synthesis of sulfur-containing derivatives designed to enhance its bioactive properties . This compound is a promising chemical tool for investigating marine-derived apoptosis inducers and for exploring new pathways in oncology and pharmacology research. This product is labeled for Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for use in the diagnosis, prevention, or treatment of any disease or health condition in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29BrO2 B1259429 Sphaerococcenol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H29BrO2

Molecular Weight

381.3 g/mol

IUPAC Name

(4S,4aS,4bS,8S,8aS,10aR)-8a-(bromomethyl)-4-hydroxy-4,10a-dimethyl-8-propan-2-yl-4a,4b,7,8,9,10-hexahydrophenanthren-3-one

InChI

InChI=1S/C20H29BrO2/c1-13(2)14-6-5-7-15-17-18(3,10-11-20(14,15)12-21)9-8-16(22)19(17,4)23/h5,7-9,13-15,17,23H,6,10-12H2,1-4H3/t14-,15-,17-,18-,19+,20-/m0/s1

InChI Key

MLAJPUJSVVNEHK-SYVORCANSA-N

Isomeric SMILES

CC(C)[C@@H]1CC=C[C@@H]2[C@@]1(CC[C@]3([C@H]2[C@](C(=O)C=C3)(C)O)C)CBr

Canonical SMILES

CC(C)C1CC=CC2C1(CCC3(C2C(C(=O)C=C3)(C)O)C)CBr

Synonyms

sphaerococcenol A

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Sphaerococcenol a

Biological Sources of Sphaerococcenol A

The primary and most well-documented natural source of this compound is the red alga Sphaerococcus coronopifolius (Stackhouse 1797). nih.govacs.org This cosmopolitan marine alga is recognized as an exceptionally prolific producer of a diverse array of diterpenoids, many of which are halogenated. acs.orgnih.gov The biosynthesis of these brominated compounds is a consequence of the abundance of halogen ions in seawater. nih.gov

Specimens of S. coronopifolius from which this compound and other related diterpenes have been isolated have been collected from various marine environments, including the Atlantic coast of Morocco, the Berlenga Nature Reserve in Portugal, and the Ionian Sea in Greece. nih.govnih.govresearchgate.net The consistent identification of this compound in this species across different geographical locations underscores the alga's role as its principal producer. nih.govacs.org In addition to this compound, this red alga is a source of numerous other related diterpenoids, such as bromosphaerone (B1244983), sphaerolabdadiene-3,14-diol, and 12S-hydroxybromosphaerodiol. acs.orgnih.gov

Current scientific literature predominantly identifies Sphaerococcus coronopifolius as the sole biological source of this compound. Extensive studies on the chemical composition of this alga have repeatedly led to the isolation of this compound. nih.govacs.orgnih.gov As of now, there are no significant research findings reporting the isolation of this compound from other marine organisms, suggesting a high degree of specificity of this secondary metabolite to the Sphaerococcus genus.

Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation of this compound from its natural source is a multi-step process that relies on precise extraction methods followed by advanced separation and purification techniques.

The initial step in isolating this compound involves the extraction of the compound from the algal biomass. A common procedure begins with collecting and freeze-drying the S. coronopifolius specimens to remove water content. The dried biomass is then powdered to increase the surface area for efficient solvent extraction. nih.gov

A sequential extraction protocol is often employed to enrich the crude extract with diterpenes like this compound. This involves macerating the algal powder in a sequence of organic solvents with varying polarities. nih.gov One detailed method involves a two-stage extraction process. nih.gov

Table 1: Sequential Extraction Protocol for this compound

StepSolvent SystemDurationBiomass to Solvent Ratio
1Dichloromethane-Methanol (1:1)72 hours60 g / 1.2 L
2Methanol (B129727)48 hours60 g / 1.2 L

This process yields a crude organic extract containing a mixture of compounds, including this compound, which then requires further purification. nih.govacs.org

Chromatography is a fundamental technique for separating individual compounds from a complex mixture. nih.gov For the purification of this compound, column chromatography is a widely used and effective method. nih.govacs.org The crude extract is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. nih.goviipseries.org The separation is based on the differential adsorption of the compounds to the silica gel. iipseries.org

Different solvent systems can be used for the mobile phase to achieve optimal separation. The selection of the eluent is critical for isolating the target compound. nih.govacs.org

Table 2: Column Chromatography Conditions for this compound Purification

Stationary PhaseMobile Phase (Eluent)Reference
Silica Geln-hexane / Ethyl acetate (B1210297) (9:1) nih.gov
Silica Gelhexane / Dichloromethane acs.org

For further purification, particularly of synthesized derivatives or to separate closely related isomers, more advanced techniques such as preparative Thin-Layer Chromatography (TLC) and reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC) are employed. nih.goviipseries.org HPLC offers higher resolution and is a versatile technique for the separation of complex mixtures of natural products. iipseries.org

Spectroscopic methods are indispensable for both structural elucidation and purity assessment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular structure and purity of the final compound. acs.orgnih.govjsmcentral.org The purity of the isolated compound has been verified to be greater than 85% using these methods. nih.gov

Table 3: Yield and Purity Assessment of this compound

ParameterMethod/ValueReference
Initial Biomass (Freeze-dried)60 g nih.gov
Final Yield (Pure Compound)190 mg nih.gov
Yield Percentage (by weight)~0.32% (from 1.43 g crude extract) nih.gov
Purity AssessmentHPLC and/or ¹H-NMR (>85%) nih.gov
Structural Confirmation1D & 2D NMR, HRMS acs.orgnih.gov

Biosynthetic Pathways and Engineered Production of Sphaerococcenol a

Elucidation of Enzymatic Steps in Sphaerococcenol A Biosynthesis

Detailed enzymatic studies elucidating the specific steps in the biosynthesis of this compound are not extensively documented in publicly available research. The biosynthesis of diterpenes in marine algae generally involves the cyclization of geranylgeranyl pyrophosphate (GGPP), catalyzed by diterpene synthases, followed by a series of post-cyclization modifications, such as oxidation and halogenation, carried out by other specialized enzymes like cytochrome P450 monooxygenases and halogenases. kjs.org.pk While it is hypothesized that the biosynthesis of this compound follows a similar path, specific enzymes responsible for its unique rearranged carbon skeleton and bromination pattern have not yet been characterized. Future transcriptomic approaches on Sphaerococcus coronopifolius may help to identify the genes encoding the enzymes involved in the production of such bioactive molecules. mdpi.com

Genetic and Proteomic Investigations of Biosynthetic Machinery

Comprehensive genetic and proteomic investigations to identify and characterize the complete biosynthetic machinery responsible for this compound production in Sphaerococcus coronopifolius have not been reported. Advances in "omics" techniques, including genomics, metagenomics, proteomics, and bioinformatics, are powerful tools for discovering new chemical entities with pharmaceutical potential and for understanding their biosynthetic pathways. frontiersin.org The application of these techniques to S. coronopifolius could reveal the gene cluster encoding the biosynthetic pathway for this compound and other related diterpenes. Such studies would be crucial in understanding the regulation of its production and for enabling engineered biosynthesis in heterologous hosts.

Precursor Feeding and Isotopic Labeling Studies in this compound Production

Specific precursor feeding and isotopic labeling studies to trace the biosynthetic origins of the carbon skeleton of this compound have not been detailed in the available scientific literature. Such studies are fundamental in confirming the precursors and intermediates of a biosynthetic pathway. For terpenoids, these studies typically involve feeding isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or mevalonate, to the producing organism and then determining the labeling pattern in the final product by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. A preliminary mechanistic investigation, supported by isotope labeling and computational studies, has been suggested for the formation of a peroxide bond and its cleavage by in situ generated enolate in the context of α-C(sp3)–H hydroxylation of carbonyl compounds, a reaction type that may be relevant to the biosynthesis of hydroxylated terpenes like this compound. researchgate.net

Chemoenzymatic and Synthetic Biology Approaches for this compound Production

While the complete de novo biosynthesis of this compound through synthetic biology approaches has not yet been achieved, significant progress has been made in the chemoenzymatic and semi-synthetic modification of the natural product. nih.govresearchgate.net These efforts aim to generate novel analogues with potentially improved biological activities.

A series of this compound analogues has been designed and semi-synthesized using thiol-Michael additions and enone reduction. nih.govresearchgate.net These modifications target the enone functional group of the parent molecule. The reactions have led to the creation of several new sulfur-containing derivatives. nih.gov For instance, the addition of various thiols, such as 4-methoxybenzenethiol (B147237) and propanethiol, to the enone system of this compound has yielded novel compounds with altered cytotoxic profiles against different cancer cell lines. researchgate.net

The following table summarizes the semi-synthetic derivatives of this compound that have been reported:

Parent Compound Reaction Type Reagent(s) Resulting Derivative(s)
This compoundThiol-Michael Addition4-methoxybenzenethiolCompound 1
This compoundThiol-Michael AdditionPropanethiolCompound 3
This compoundReductionNot specifiedReduced analogues

These semi-synthetic strategies demonstrate the feasibility of modifying the this compound scaffold to create a library of new compounds for further biological evaluation. researchgate.net The development of a fully chemoenzymatic or synthetic biology platform for this compound production would likely require the identification and characterization of the native biosynthetic genes from S. coronopifolius. Once identified, these genes could be expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, to enable sustainable and scalable production of this compound and its derivatives. frontiersin.org

Chemical Synthesis and Strategic Analog Design of Sphaerococcenol a

Semisynthetic Strategies for Sphaerococcenol A Derivatives

The modification of natural products via semisynthesis is a cornerstone of drug discovery, enabling the creation of novel analogue libraries with properties distinct from the parent compound. nih.gov this compound, with its complex array of functional groups including alcohols, an enone, olefins, and an alkyl halide, presents a versatile platform for such chemical transformations. Current time information in Bangalore, IN. The majority of synthetic work on this molecule has leveraged its natural availability to create derivatives, rather than undertaking its complex total synthesis from basic starting materials. Current time information in Bangalore, IN.unina.it Semisynthetic approaches have focused on the reactive enone functionality to generate new analogues. mdpi.comresearchgate.net

Earlier work on this compound explored a base-catalyzed rearrangement to produce a new hemi-synthetic compound, which was then further derivatized through reduction, hydrogenation, and acetylation to yield four new analogues. Current time information in Bangalore, IN.nih.govunina.it More recent strategies have continued to focus on the enone system to expand the library of available derivatives. Current time information in Bangalore, IN.

Targeted Functional Group Transformations (e.g., Thiol-Michael Additions, Enone Reductions)

Targeted chemical modifications of this compound have been successfully employed to generate a series of new analogues. Current time information in Bangalore, IN. The primary focus has been on the α,β-unsaturated ketone (enone) moiety, which is susceptible to both conjugate additions and reductions.

Thiol-Michael Additions: The conjugate addition of thiol nucleophiles to the enone system of this compound has been achieved, leading to the creation of four novel sulfur-containing derivatives. Current time information in Bangalore, IN. These reactions were carried out in methanol (B129727) with potassium tert-butoxide (t-BuOK) to facilitate the addition of various thiols. Current time information in Bangalore, IN. The specific transformations and yields are detailed in the table below. Current time information in Bangalore, IN.

Enone Reductions: In addition to conjugate additions, the enone functionality of this compound has been targeted for reduction. Current time information in Bangalore, IN. This transformation converts the α,β-unsaturated ketone into the corresponding allylic alcohols, resulting in two additional derivatives. Current time information in Bangalore, IN. These reduction reactions provide another avenue for structural modification, altering the geometry and electronic properties of the core scaffold. Current time information in Bangalore, IN.mdpi.com

Structure Activity Relationship Sar Studies of Sphaerococcenol a and Its Analogues

Correlating Structural Features with Biological Responses

Initial structure-activity relationship (SAR) studies have provided valuable insights into how specific structural modifications of the sphaerococcenol A scaffold influence its biological effects. acs.org These investigations are crucial for identifying the key pharmacophores responsible for its activity and for guiding the development of more potent and selective compounds.

The presence of a bromine atom is a characteristic feature of many metabolites from Sphaerococcus coronopifolius, including this compound. mdpi.com While halogenation can significantly impact the biological activity of marine natural products, its precise role in the efficacy of this compound is an area of ongoing investigation. nih.gov For instance, the brominated diterpene bromosphaerone (B1244983) and its hydroxylated analogue, 12S-hydroxybromosphaerodiol, have demonstrated antibacterial activity against Staphylococcus aureus. acs.org However, studies on other halogenated marine compounds suggest that the presence or absence of bromine does not consistently lead to a positive influence on activity. nih.gov Further comparative studies with non-halogenated analogues are needed to fully elucidate the contribution of the bromine atom to the biological profile of this compound.

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the interaction of molecules with biological targets. mdpi.com In the case of this compound and its analogues, stereochemistry plays a pivotal role in their pharmacological efficacy.

For example, when the enone function of this compound is reduced, two alcohol epimers are formed at the C-12 position. nih.gov The configuration of these newly formed stereocenters can be determined through spectroscopic analysis. nih.gov Studies on related bromoditerpenes, such as 12R-hydroxy-bromosphaerol and 12S-hydroxy-bromosphaerol, have revealed differences in their cytotoxic effects. dntb.gov.uamdpi.com Specifically, both epimers were found to increase hydrogen peroxide levels in MCF-7 breast cancer cells, but their potency varied, highlighting the importance of the stereocenter at C-12. dntb.gov.uamdpi.com Molecular docking studies have further suggested that these stereoisomers adopt different binding poses within the catalytic site of the 20S proteasome. mdpi.com

Modifications to the side chains and ring systems of this compound have been a primary focus of semi-synthetic efforts to generate novel analogues with improved activity. nih.govnih.gov A series of analogues has been created through thiol-Michael additions and enone reductions. nih.gov

These chemical modifications have led to varied cytotoxic responses across different cancer cell lines, including A549 (lung carcinoma), DU-145 (prostate carcinoma), and MCF-7 (breast adenocarcinoma). nih.govnih.gov For instance, the addition of a 4-methoxybenzenethiol (B147237) group (analogue 1 ) resulted in significant cytotoxicity against A549 and DU-145 cells, while the addition of a propanethiol group (analogue 3 ) was most effective against MCF-7 cells. nih.gov Conversely, the introduction of a benzylthiol group (analogue 4 ) led to a decrease in cytotoxic activity. nih.govnih.gov These findings underscore that alterations to the side chain can either enhance or diminish the biological activity of the parent compound. nih.gov

Reduction of the enone functionality in this compound yielded two alcohol epimers (5 and 6 ), which also displayed cytotoxic effects. nih.gov However, none of the synthesized analogues in this particular study demonstrated a cytotoxic potency exceeding that of the original this compound. nih.gov

Table 1: Cytotoxicity (IC₅₀ in µM) of this compound and its Analogues nih.govnih.gov

CompoundModificationA549DU-145MCF-7
This compoundParent Compound---
1 4-methoxybenzenethiol addition18.7015.82-
2 Thiol addition---
3 Propanethiol addition--14.31
4 Benzylthiol additionHigh IC₅₀High IC₅₀High IC₅₀
5 Enone reduction (epimer 1)---
6 Enone reduction (epimer 2)---

Note: A lower IC₅₀ value indicates higher cytotoxicity. Dashes indicate data not provided in the cited sources.

Computational Approaches in SAR Profiling

Computational methods are increasingly being employed to complement experimental SAR studies, offering a more rapid and resource-efficient way to predict the biological activity of novel compounds. gcm.edu.pk

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is valuable for predicting the binding affinity between a ligand, such as this compound or its analogues, and a protein target. nih.gov

In the context of this compound, molecular docking studies have been used to investigate its potential interaction with the 20S proteasome, a key target in cancer therapy. mdpi.com While this compound itself did not show strong interactions with the essential amino acids for proteasome inhibition, docking studies of related bromoditerpenes like 12R-hydroxy-bromosphaerol and 12S-hydroxy-bromosphaerol have provided insights into their binding modes. mdpi.com These computational models can help to rationalize the experimentally observed differences in activity between stereoisomers and guide the design of new analogues with improved binding affinity. researcher.life

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method involves developing models that can predict the activity of new, untested compounds based on their structural features. researchgate.net

While specific QSAR models for this compound are not extensively detailed in the provided search results, the general principles of QSAR are highly relevant to the study of this compound and its analogues. mdpi.com For example, QSAR models can be built using descriptors derived from the molecular structure, such as steric, electronic, and hydrophobic properties, to correlate with observed cytotoxic or antifouling activities. nih.gov Such models could accelerate the discovery of novel this compound derivatives with enhanced potency by prioritizing the synthesis of compounds predicted to be most active. gcm.edu.pk

Molecular Dynamics Simulations for Conformational Analysis

While comprehensive molecular dynamics (MD) simulation studies focusing specifically on the conformational analysis of this compound are not extensively detailed in the public scientific literature, computational methods have been employed to understand its three-dimensional structure and that of its analogues. These studies have primarily utilized molecular modeling and energy minimization techniques for structure elucidation and optimization, which are often prerequisites for molecular docking studies aimed at predicting the binding affinity of these compounds to biological targets.

Research on halogenated diterpenes from the red alga Sphaerococcus coronopifolius has utilized molecular modeling software to generate and optimize the structures of these natural products. For instance, the structures of several related diterpenes have been optimized using the HyperChem™ software, employing the MM+ force field with the Polak-Ribiere optimization algorithm. vliz.bevliz.be Such computational approaches are crucial for determining the lowest energy conformation of a molecule, which is often assumed to be the bioactive conformation.

In the context of structure-activity relationship (SAR) studies, understanding the conformational preferences of this compound and its analogues is critical. The distinct three-dimensional arrangement of atoms can significantly influence how these molecules interact with biological macromolecules. Molecular docking studies on bromoditerpenes from S. coronopifolius have suggested that the specific conformation adopted by each compound is relevant to its interaction with protein targets. nih.gov For example, it was noted in one study that this compound did not form key interactions with essential amino acids in a proteasome inhibition model, which could be attributed to its conformational state. mdpi.com

Although detailed dynamic conformational analysis is lacking, early studies based on Nuclear Magnetic Resonance (NMR) spectroscopy provided some initial insights into the conformation of this compound, suggesting a relatively rigid conformation, particularly around the isopropyl group. rsc.org

A dedicated molecular dynamics simulation study would provide a more profound understanding of the conformational landscape of this compound. Such a study would involve simulating the motion of the atoms of the molecule over time, taking into account solvent effects, to explore the different conformations that the molecule can adopt and their relative stabilities. This would offer valuable information on the molecule's flexibility, the accessible conformational space, and the energetic barriers between different conformational states. This knowledge is invaluable for rationalizing observed biological activities and for the design of new, more potent analogues.

The table below summarizes the computational methods that have been mentioned in the literature in the context of this compound and related diterpenes.

Computational Method Software/Tool Force Field/Algorithm Application Reference(s)
Molecular Modeling and SimulationHyperChem™ 7.0MM+; Polak-RibiereStructure generation and optimization vliz.bevliz.be
Molecular Docking--Prediction of protein-ligand interactions nih.govmdpi.com
NMR Spectroscopy--Initial conformational insights rsc.org

Future research employing state-of-the-art molecular dynamics simulations would be highly beneficial to fully characterize the conformational behavior of this compound, thereby providing a more solid foundation for understanding its structure-activity relationships and for guiding future drug discovery efforts.

Molecular and Cellular Mechanisms of Sphaerococcenol a Action

Cellular Responses in Malignant Cell Models

Sphaerococcenol A exhibits broad-spectrum cytotoxic and anti-proliferative activity against a range of human cancer cell lines. frontiersin.orgnih.gov Studies have documented its efficacy in reducing cell viability across various tumor types, including breast, lung, prostate, colon, and neuroblastoma. frontiersin.orgnih.gov The compound's potency is highlighted by its half-maximal inhibitory concentration (IC₅₀) values, which range from approximately 4.5 to 16.6 µM in a panel of eight different malignant cell lines after 24 hours of treatment. nih.govresearchgate.net In some instances, this compound has shown greater potency than conventional chemotherapeutic agents; for example, it exhibited a higher anti-proliferative activity on HepG2 liver cancer cells (IC₅₀ of 42.87 μM) compared to cisplatin (B142131) (IC₅₀ of 75.41 μM). frontiersin.org

Beyond two-dimensional cell cultures, this compound has also shown effectiveness against three-dimensional cancer stem cell (CSC)-enriched tumorspheres, which are known for their resistance to therapy. nih.govnih.gov It significantly impacted the viability of colorectal CSC-enriched tumorspheres derived from HT29, HCT116, and SW620 cell lines, with IC₅₀ values as low as 0.70 µM for HT29-derived tumorspheres. nih.govresearchgate.net Furthermore, it was observed to reduce both the number and area of these tumorspheres, indicating its potential to target the resilient CSC population. nih.govresearchgate.net

Table 1: Cytotoxic Activity (IC₅₀) of this compound in Various Malignant Cell Lines

Cell Line Cancer Type IC₅₀ (µM) Reference
PC-3 Prostate Cancer 4.5 nih.gov
DU-145 Prostate Cancer 3.75 nih.gov
MCF-7 Breast Cancer 6.53 nih.gov
A549 Lung Cancer 14.99 nih.gov
HT29 Colorectal Cancer 0.70 (tumorsphere) nih.govresearchgate.net
HCT116 Colorectal Cancer 1.77 (tumorsphere) nih.govresearchgate.net
SW620 Colorectal Cancer 2.74 (tumorsphere) nih.govresearchgate.net
HepG2 Liver Cancer 42.87 frontiersin.org

This table presents a selection of reported IC₅₀ values to illustrate the range of this compound's activity. Values may vary based on experimental conditions.

The primary mechanism through which this compound reduces cancer cell viability is the induction of regulated cell death, particularly apoptosis. frontiersin.orgnih.govmdpi.com This process is characterized by a series of distinct biochemical and morphological events that are actively triggered by the compound. researchgate.net

Treatment with this compound activates the intrinsic apoptotic pathway in malignant cells. frontiersin.org A key event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Studies on MCF-7 breast cancer cells revealed that this compound stimulates the activity of Caspase-9, an initiator caspase closely linked to the mitochondrial apoptotic pathway. nih.govfrontiersin.orgnih.govresearchgate.net The activation of initiator caspases typically leads to a cascade that activates executioner caspases, such as Caspase-3. While direct activation of Caspase-3 by this compound is noted, studies on its close analogues that mimic its mechanism confirm the stimulation of Caspase-3 activity, which is responsible for cleaving key cellular substrates. nih.govnih.govsciprofiles.com

Other hallmark indicators of apoptosis are also observed following treatment. One of the earliest signs is the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane, a signal for phagocytic cell removal. immunostep.com This event has been documented in MCF-7 cells undergoing cell death induced by this compound. nih.govresearchgate.net In the later stages of apoptosis, the compound induces chromatin condensation and DNA fragmentation, which are visible as changes in nuclear morphology. frontiersin.orgresearchgate.net

Table 2: Summary of Apoptotic Markers Modulated by this compound

Apoptotic Marker Observation Cell Line Model Reference
Caspase-9 Activation Increased activity MCF-7 nih.govfrontiersin.orgnih.govresearchgate.net
Caspase-3 Activation Increased activity (by analogue) A549 nih.govnih.govmdpi.com
DNA Condensation/Fragmentation Induced MCF-7 frontiersin.orgresearchgate.net
Phosphatidylserine Externalization Observed MCF-7 nih.govresearchgate.net

A critical component of this compound's mechanism of action is its ability to induce oxidative stress within cancer cells. nih.govmdpi.com The compound has been shown to stimulate the production of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net Malignant cells, due to their elevated metabolic rate, often exhibit higher basal levels of ROS and are thus more vulnerable to further increases in oxidative stress than normal cells. nih.gov By elevating H₂O₂ levels, this compound pushes the intracellular redox balance past a sustainable threshold, triggering downstream signaling pathways that lead to apoptosis. nih.govnih.gov The generation of ROS is considered a key upstream event that contributes to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade. mdpi.com

Mitochondria are central to the apoptotic process initiated by this compound. The compound directly impacts mitochondrial integrity and function. nih.govresearchgate.net A significant effect is the induction of mitochondrial membrane potential (MMP) depolarization. frontiersin.orgresearchgate.netmdpi.com The loss of MMP is a critical event in the intrinsic pathway of apoptosis, as it leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates Caspase-9. researchgate.net In MCF-7 cells, this compound was found to promote a rapid depolarization of the MMP within minutes of exposure. researchgate.net This mitochondrial dysfunction is intrinsically linked to both the increase in ROS and the activation of the caspase cascade, forming a coordinated mechanism that ensures the execution of cell death. nih.govmdpi.com

While the primary mode of action appears to be the induction of apoptosis, there is also evidence that this compound can affect cell cycle progression. Research has shown that the compound can exert a cytostatic effect, meaning it can inhibit cell growth and proliferation without immediately killing the cells. nih.gov Specifically, in human apoptosis-resistant U373 glioblastoma cells, this compound was found to inhibit the entry of cells into the mitosis (M) phase of the cell cycle. nih.gov This suggests that in certain cellular contexts, this compound may induce cell cycle arrest, preventing cancer cells from dividing and proliferating. This action could be a precursor to apoptosis or an independent mechanism of its anti-tumor activity.

Induction of Regulated Cell Death Pathways

Identification and Characterization of Biological Targets

The biological activity of this compound is intrinsically linked to its interaction with specific cellular components. Research into its mechanisms of action has focused on identifying and characterizing its biological targets to understand how it exerts its cytotoxic effects. These investigations have primarily involved studies on protein interactions and the modulation of key enzymatic activities central to cellular life and death processes.

Protein Interaction Profiling and Target Engagement Studies

Efforts to elucidate the direct molecular targets of this compound have included computational and in vitro studies. Molecular docking simulations have been a key tool to predict and analyze the interaction of this compound with protein targets, most notably the proteasome, a critical complex for protein degradation and cellular regulation.

Molecular docking studies have explored the interaction between this compound and the β5 catalytic subunit of the proteasome. researchgate.net The results indicated that the compound could be reasonably well-positioned within the chymotrypsin-like catalytic binding site. researchgate.netmdpi.com Specific interactions were noted with several amino acid residues, including ALA20, TYR25, TYR107, ILE109, SER129, and LYS136. researchgate.net However, despite this positioning, further analysis suggested that this compound does not establish the necessary interactions with key amino acids that are considered essential for effective proteasome recognition and inhibition. mdpi.comresearchgate.netnih.gov This suggests that while there may be some affinity for the proteasome's binding site, it is unlikely to be a primary mechanism of its potent cytotoxic activity. mdpi.comresearchgate.net

Modulation of Key Enzyme Activities (e.g., Caspase)

A significant body of evidence points to the modulation of caspase enzyme activity as a central mechanism of this compound-induced cytotoxicity. Caspases are a family of cysteine proteases that play an essential role in programmed cell death, or apoptosis. The activation of these enzymes, particularly initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), is a hallmark of the apoptotic pathway.

Studies have demonstrated that this compound and its derivatives stimulate the activity of both Caspase-9 and Caspase-3 in various human cancer cell lines. nih.govresearchgate.net In MCF-7 breast cancer cells, treatment with this compound at its IC₅₀ concentration (9.4 µM) led to a significant increase in Caspase-9 activity after 3 and 6 hours of exposure. researchgate.netfrontiersin.org This activation of an initiator caspase suggests the involvement of the intrinsic apoptotic pathway, which is often triggered by mitochondrial stress. nih.govresearchgate.net This is consistent with observations of mitochondrial membrane potential depolarization in MCF-7 cells treated with the compound. researchgate.netresearchgate.net

Furthermore, a synthetic analogue of this compound, designated compound 1, was shown to stimulate Caspase-3 activity in A549 lung cancer cells. nih.gov An increase in Caspase-3 activity was observed after 6 hours of exposure to 100 µM of the compound and after 12 hours at a concentration of 30 µM. nih.gov The activation of this executioner caspase is a downstream event that leads to the cleavage of cellular proteins, resulting in the characteristic morphological changes of apoptosis, such as DNA fragmentation and condensation, which were also observed in these studies. nih.govresearchgate.net

The collective findings indicate that this compound's cytotoxic action is strongly linked to the induction of apoptosis via the activation of the caspase cascade. frontiersin.orgresearchgate.net

CompoundCell LineAffected CaspaseObserved EffectConcentration & TimeReference
This compoundMCF-7 (Breast Cancer)Caspase-9Stimulation of activity9.4 µM; 3 and 6 hours researchgate.netfrontiersin.org
This compound Analogue 1A549 (Lung Cancer)Caspase-3Stimulation of activity100 µM (6 h); 30 µM (12 h) nih.gov
Bromoditerpenes from S. coronopifolius (including this compound)MCF-7 (Breast Cancer)Caspase-9Increased activityIC₅₀ values; 6 hours mdpi.comfrontiersin.org

Nuclear Receptor Ligand Interactions (e.g., Liver X Receptors for related oxysterols)

While direct interactions of this compound with nuclear receptors have not been reported, the activities of related sterol compounds, specifically oxysterols, provide a framework for potential mechanisms. Oxysterols, which are oxidized derivatives of cholesterol, are known to function as natural ligands for Liver X Receptors (LXRs), a class of nuclear receptors that play a critical role in regulating lipid metabolism and inflammation. nih.govmdpi.com

LXRs form heterodimers with the Retinoid X Receptor (RXR) and, upon binding to an oxysterol ligand, activate the transcription of target genes. usp.br This process is central to maintaining cholesterol homeostasis. nih.gov In the absence of a ligand, the LXR/RXR complex is bound by corepressor proteins. usp.br When an oxysterol binds, a conformational change occurs, leading to the release of corepressors and the recruitment of coactivators, which initiates gene transcription. usp.br This signaling pathway is particularly important in macrophages, where LXR activation helps to prevent excess cholesterol accumulation. nih.gov Given that this compound is a terpene with a sterol-like structure, exploring its potential to interact with nuclear receptors like LXRs could be a future avenue of research. ontosight.ai

Signaling Pathway Perturbations in Inflammation and Lipid Metabolism (for related oxysterols)

The signaling pathways modulated by oxysterols, which are structurally related to this compound, are well-documented, particularly in the contexts of inflammation and lipid metabolism. nih.govmdpi.com These molecules are not merely metabolic intermediates but act as potent signaling molecules that can trigger profound cellular responses. nih.gov

Oxysterols are key regulators of lipid biosynthesis and inflammatory responses, often exhibiting their effects through LXR-dependent and independent pathways. nih.govnih.gov For instance, the oxysterol 25-hydroxycholesterol (B127956) can regulate lipid metabolism and inflammation via the LXR–SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) and IκB–NF-κB (Inhibitor of kappa B–Nuclear Factor kappa B) signaling pathways in hepatocytes. nih.gov The LXR-SREBP-1c axis is a major regulator of fatty acid synthesis, while the NF-κB pathway is a cornerstone of the inflammatory response.

Certain oxysterols can also directly promote inflammation. They have been shown to induce the secretion of pro-inflammatory chemokines, such as IL-8, through the MEK/ERK1/2 cell signaling pathway. preprints.org In some contexts, oxysterols can activate transcription of pro-inflammatory cytokines through Toll-like receptor 4 (TLR4) or via the MAPK and NF-κB pathways, independent of LXR. preprints.org

Furthermore, the oxysterol 7α,25-dihydroxycholesterol acts as a high-affinity agonist for the G-protein-coupled receptor EBI2 (also known as GPR183), which is crucial for orchestrating adaptive immune responses by directing the migration of immune cells. nih.gov The diverse signaling perturbations induced by oxysterols highlight the complex interplay between lipid metabolism and inflammatory processes, providing a valuable comparative model for understanding the potential broader biological activities of marine-derived terpenes like this compound.

Advanced Analytical Techniques for Sphaerococcenol a Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the molecular structure of organic compounds. nih.govjchps.comcore.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. core.ac.uk For a molecule with the complexity of Sphaerococcenol A, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous structural assignment. nih.govspringernature.com

One-dimensional NMR experiments provide the fundamental framework for structural analysis. The proton (¹H) NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the carbon-13 (¹³C) NMR spectrum provides analogous information for the carbon skeleton.

The ¹H NMR spectrum of this compound displays characteristic signals for its olefinic, methine, methylene, and methyl protons. For instance, signals in the vinyl region are indicative of the protons on the double bonds within the diterpene structure. nih.gov Similarly, the ¹³C NMR spectrum shows resonances corresponding to carbonyl, olefinic, and various aliphatic carbons, which align with the proposed structure. nih.gov The purity of this compound and its synthetic analogues is often verified using ¹H-NMR, with a purity threshold typically set higher than 85%. nih.gov

Attached Proton Test (APT) or similar spectral editing techniques are used to differentiate between carbon signals based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons), simplifying the interpretation of the often-complex ¹³C NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃) Data sourced from studies on this compound and its derivatives. nih.gov

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)
1128.46.05 (dd, J = 10.0, 4.1)
2127.05.76–5.69 (m)
3204.1-
475.5-
545.7-
637.01.85–1.42 (m)
724.71.85–1.42 (m)
842.22.88 (ddt, J = 12.2, 4.8, 2.4)
940.01.85–1.42 (m)
1040.4-
1135.61.85–1.42 (m)
1233.22.02–1.87 (m)
13124.66.81 (d, J = 9.9)
14162.9-
1531.52.22–2.09 (m)
1622.50.93 (d, J = 6.8)
1719.60.93 (d, J = 6.8)
1826.11.32 (s)
1921.51.07 (s)
20 (CH₂Br)26.03.88 (d, J = 10.7), 3.70 (dd, J = 10.7, 2.0)

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.orgslideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edulibretexts.org In this compound, COSY spectra would establish the connectivity within different spin systems, for example, tracing the proton-proton correlations through the cyclohexene and cyclohexane rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.eduyoutube.com The HSQC spectrum for this compound allows for the unambiguous assignment of each protonated carbon by linking the previously identified proton signals from the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is one of the most powerful tools for elucidating the carbon skeleton of a molecule. sdsu.eduyoutube.com It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J). youtube.com This technique is essential for connecting the different spin systems identified by COSY and for placing quaternary carbons, which have no attached protons, within the molecular framework. For this compound, HMBC correlations would be key in confirming the connectivity between the different rings and the placement of the methyl, isopropyl, and bromomethyl substituents. springernature.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in complex mixtures. nih.gov This hyphenated technique combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.gov

HPLC-MS is widely employed for both the qualitative identification and quantitative analysis of natural products and their metabolites in biological or environmental samples. nih.govnih.gov In the context of this compound, reversed-phase HPLC methods can be developed to separate the compound from other components of a crude algal extract. nih.gov The retention time of the compound provides an initial identification point, which is then confirmed by the mass spectrometer.

For quantitative studies, a calibration curve is typically generated using a pure standard of this compound. nih.gov This allows for the precise measurement of its concentration in various samples. When studying the metabolism of this compound, HPLC-MS can be used to detect and quantify not only the parent compound but also its modified forms (metabolites) in plasma or other biological matrices. nih.gov The high sensitivity of modern mass spectrometers, often operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, enables the detection of these compounds even at very low concentrations. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. uab.edu In an MS/MS experiment, a specific ion of interest (the precursor ion), such as the protonated molecule of this compound ([M+H]⁺), is selected and then subjected to fragmentation through collision-induced dissociation (CID). uab.edu The resulting fragment ions (product ions) are then analyzed.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, which has a molecular formula of C₂₀H₂₉BrO₂, the high-resolution mass would be confirmed by HRMS. For example, the exact mass for the [M-H₂O]⁺ ion has been calculated and found to be m/z 367.1631, confirming the elemental composition. nih.gov The MS/MS fragmentation would reveal characteristic losses, such as the loss of water (H₂O), the bromine atom, or cleavage at specific points in the carbon skeleton, providing further evidence to confirm the proposed structure. libretexts.orgnih.gov This "fragmentomics" approach is invaluable for distinguishing between isomers and confirming the identity of known compounds in complex mixtures without the need for full isolation and NMR analysis. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative This table shows representative HRMS data used to confirm the elemental composition of a related compound. nih.gov

IonCalculated m/zFound m/zFormula
[M+H]⁺457.1770457.1772C₂₃H₃₇BrO₂S

Chiroptical Spectroscopies for Stereochemical Assignment (e.g., ECD analysis)

While NMR and MS are powerful tools for determining the planar structure and relative stereochemistry of a molecule, establishing the absolute configuration of its stereocenters often requires chiroptical techniques. This compound possesses multiple chiral centers, making the determination of its absolute stereochemistry a critical final step in its structural elucidation.

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms.

In the characterization of complex natural products, the experimental ECD spectrum of the isolated compound is compared with the theoretical ECD spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good agreement between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of the molecule's absolute configuration. While specific ECD studies on this compound are not detailed in the provided context, this methodology is standard practice for assigning the stereochemistry of novel, complex diterpenoids and other natural products. The stereochemical configuration can also be inferred by analyzing NMR coupling constants and by comparing spectral data with those of similar, known compounds isolated from the same or related natural sources. nih.gov

Microscopic and Imaging Techniques for Cellular Studies (e.g., DAPI staining for DNA morphology)

To visualize the cellular effects of this compound, various microscopic techniques are utilized. A key method is fluorescence microscopy employing nuclear stains like DAPI (4′,6-diamidino-2-phenylindole). nih.gov DAPI is a fluorescent stain that binds strongly to A-T rich regions in the minor groove of DNA. In cellular studies, it is used to visualize the nucleus. Treatment of cancer cells with this compound followed by DAPI staining reveals nuclear condensation and fragmentation, providing direct visual evidence of apoptosis. nih.gov

Computational Biology and Cheminformatics in Sphaerococcenol a Research

In Silico Drug Discovery and Repurposing Strategies

In silico drug discovery methods are pivotal in identifying and optimizing new drug candidates from natural sources like Sphaerococcenol A. These computational strategies enable the rapid screening of large compound libraries and the prediction of potential biological targets, significantly reducing the time and cost associated with traditional drug development pipelines. nih.gov

One of the primary in silico techniques applied to this compound research is molecular docking . This method predicts the preferred orientation of a molecule when bound to a specific target protein. For instance, molecular docking studies have been employed to investigate the interaction of this compound and its related bromoditerpenes with the 20S proteasome, a key target in cancer therapy. acs.orgmdpi.com These studies have shown that while some related bromoditerpenes can interact with the chymotrypsin-like catalytic site of the proteasome, this compound itself does not appear to form interactions with the key amino acid residues essential for effective proteasome inhibition. acs.orgmdpi.com This highlights the specificity of molecular interactions and the utility of docking in distinguishing between closely related compounds.

Furthermore, computational approaches have been used in the design and synthesis of novel this compound analogues. mdpi.commdpi.com By understanding the structure-activity relationships through in silico models, researchers can design modifications to the original scaffold to potentially enhance its cytotoxic activity against cancer cell lines. mdpi.commdpi.com For example, a series of analogues were designed and synthesized through thiol-Michael additions and enone reductions, and their cytotoxic effects were evaluated. mdpi.commdpi.com

In the context of drug repurposing, machine learning approaches have been used to screen large databases of marine natural products, including this compound, for potential new therapeutic uses. researchgate.net One such study screened thousands of compounds from the Comprehensive Marine Natural Products Database (CMNPD) as potential candidates against COVID-19. researchgate.net

The following table summarizes some of the in silico drug discovery applications involving this compound and related compounds.

Computational MethodApplication in this compound ResearchKey Findings
Molecular Docking Prediction of binding mode and interaction with the 20S proteasome. acs.orgmdpi.comThis compound did not show significant interaction with key catalytic residues of the proteasome, unlike some of its structural analogues. acs.orgmdpi.com
Structure-Based Design Design of novel semi-synthetic analogues of this compound to explore structure-activity relationships for enhanced cytotoxicity. mdpi.commdpi.comChemical modifications of the enone functionality led to analogues with varying cytotoxic activities against different cancer cell lines. mdpi.commdpi.com
Machine Learning Screening of a large marine natural product database, which included this compound, for potential antiviral activity against SARS-CoV-2. researchgate.netThis compound was part of a large dataset used to train a model for identifying potential drug repurposing candidates for COVID-19. researchgate.net
Pharmacophore Modeling General strategy to identify essential structural features for biological activity, which can be applied to this compound and its derivatives for virtual screening. nih.govchemcomp.comnih.govThis approach can help in "scaffold hopping" to discover new chemical classes with similar biological activities. nih.gov

Molecular Modeling and Simulation for Conformational Landscape Exploration

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure and conformational dynamics. Molecular modeling and simulation are powerful tools to explore the conformational landscape of a molecule, which encompasses all the accessible spatial arrangements of its atoms. iupac.org Understanding this landscape is crucial for predicting how the molecule will interact with biological targets. researchgate.netnih.gov

While detailed molecular dynamics (MD) simulations specifically for this compound are not extensively reported in the available literature, the general approach is well-established in natural product research. nih.govresearchgate.net MD simulations can provide insights into the flexibility of the sphaerane skeleton, the puckering of its rings, and the orientation of its various substituents. researchgate.netvliz.be This information is vital for a more accurate interpretation of molecular docking results and for designing new analogues with improved binding affinities. nih.gov

Some studies on sphaerane diterpenes, including this compound, have utilized molecular modeling software like 'HyperChem™ 7.0' to generate and optimize the 3D structures of these molecules. vliz.bevliz.be These optimizations typically use force fields like MM+ and algorithms such as Polak-Ribiere to find low-energy conformations. vliz.bevliz.be While this is a fundamental step, a full exploration of the conformational landscape requires more advanced techniques like systematic or random conformational searches, Monte Carlo simulations, or molecular dynamics. iupac.org

The process of exploring the conformational landscape generally involves:

Initial Structure Generation: Building a 3D model of this compound.

Conformational Search: Employing algorithms to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each conformation to find local energy minima.

Clustering and Analysis: Grouping similar conformations and analyzing their relative energies and structural features to understand the dominant shapes the molecule can adopt in solution.

Such studies would be invaluable for understanding the specific stereochemical features of this compound that contribute to its cytotoxic activity.

Cheminformatics Tools for Data Analysis and Prediction

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of properties and the identification of structure-activity relationships (SAR). mdpi.comnih.gov In the context of this compound research, cheminformatics tools are instrumental in making sense of the data generated from the screening of the parent compound and its synthetic derivatives. scirp.orgnih.gov

A key application of cheminformatics is in Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govfrontiersin.org QSAR studies aim to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. These descriptors can include parameters related to hydrophobicity, electronics, sterics, and topology.

For this compound and its analogues, a QSAR study would involve:

Data Collection: Assembling a dataset of this compound derivatives with their corresponding measured cytotoxic activities (e.g., IC50 values) against various cancer cell lines. mdpi.comnih.gov

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each analogue.

Model Building: Applying statistical methods or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power on an independent set of compounds.

While a specific, published QSAR model for this compound is not detailed in the available literature, the principles are routinely applied in natural product drug discovery. nih.govfrontiersin.org The insights gained from such models can guide the synthesis of new derivatives with potentially higher potency. For instance, the analysis of cytotoxic data for this compound analogues revealed that the addition of a benzylthiol group led to a loss of activity, whereas other modifications had moderate effects. mdpi.comnih.gov

Cheminformatics also plays a crucial role in the analysis of large chemical databases to identify promising scaffolds for drug development. mdpi.comnih.gov By analyzing databases of marine natural products, researchers can identify underexplored chemical spaces and prioritize compounds or scaffolds, like the sphaerane core of this compound, for further investigation. mdpi.com

Machine Learning Applications in Natural Product Research

Machine learning (ML), a subset of artificial intelligence, is revolutionizing natural product research by enabling the prediction of biological activities, toxicity, and drug-likeness from chemical structures with increasing accuracy. cas.orgfrontiersin.orgwgtn.ac.nz These models are trained on large datasets of known compounds and their properties, allowing them to learn complex relationships that are not immediately obvious to human researchers. wgtn.ac.nz

In the context of this compound, a study utilized a machine learning approach to screen a vast database of 6,314 marine natural products, including this compound, to identify potential drug repurposing candidates for COVID-19. researchgate.net This demonstrates the power of ML to rapidly sift through extensive chemical libraries for novel bioactivities.

More broadly, ML models are being developed to predict the anticancer activity of natural products. acs.orgscirp.org For example, the PECAN (Prediction Engine for the Cytostatic Activity of Natural product-like compounds) neural network was trained on the NCI-60 dataset to predict the antiproliferative activity of compounds against 59 different cancer cell lines. acs.org Such a model could be used to predict the potential activity spectrum of this compound and its derivatives against a wide range of cancers, helping to prioritize which cell lines to test experimentally.

Another significant application of ML in this field is the prediction of cytotoxicity. nih.govnih.gov Given that this compound exhibits cytotoxicity, ML models trained on large cytotoxicity datasets could be used to predict the potential toxicity of novel analogues before they are synthesized. nih.govresearchgate.net This helps in the early identification and deprioritization of potentially toxic compounds, saving time and resources. nih.govnih.gov

The general workflow for applying machine learning to predict the bioactivity of a compound like this compound is as follows:

StepDescription
1. Data Curation A large, high-quality dataset of molecules with experimentally determined biological activity (e.g., anticancer, antiviral, cytotoxic) is compiled from databases like ChEMBL or PubChem. frontiersin.org
2. Feature Generation Each molecule is converted into a numerical representation (molecular descriptors or fingerprints) that captures its structural and physicochemical properties. nih.gov
3. Model Training A machine learning algorithm (e.g., random forest, support vector machine, or a deep neural network) is trained on the curated dataset to learn the relationship between the molecular features and the biological activity. scirp.orgfrontiersin.org
4. Model Validation The model's predictive performance is evaluated on a separate test set of molecules that were not used during training to ensure its accuracy and generalizability. nih.gov
5. Prediction The validated model is then used to predict the activity of new, untested compounds like novel this compound derivatives. acs.org

The integration of these advanced computational techniques holds great promise for unlocking the full therapeutic potential of this compound and other complex natural products.

Future Perspectives and Translational Research Avenues for Sphaerococcenol a

Exploration of Sphaerococcenol A as a Chemical Probe for Fundamental Biology

The distinct biological activities of this compound, particularly its ability to induce apoptosis and increase the production of reactive oxygen species (ROS) in cancer cells, position it as a valuable tool for dissecting fundamental cellular processes. nih.govresearchgate.netresearchgate.net As a chemical probe, this compound can be utilized to investigate the intricate signaling pathways involved in cell death and oxidative stress.

Studies have shown that its cytotoxic effects are linked to the generation of hydrogen peroxide (H₂O₂), mitochondrial dysfunction, and the activation of caspases, such as Caspase-9 and Caspase-3. nih.govresearchgate.netnih.gov By using this compound, researchers can further explore the downstream targets and molecular switches that are triggered by these events. Its interaction with cellular components can help to identify novel proteins and pathways critical to apoptosis that may be dysregulated in cancer. Understanding these mechanisms at a molecular level is crucial for identifying new therapeutic targets for cancer and other diseases characterized by aberrant cell proliferation.

Development of this compound Derivatives as Lead Structures for Bioactive Compounds

The unique sphaerane carbon skeleton of this compound serves as an excellent scaffold for the semi-synthesis of new bioactive molecules. nih.govmdpi.com Its structure features several functional groups, including an enone and an alkyl bromide, which are amenable to chemical modification. mdpi.com This provides an opportunity to create a library of derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic properties.

A recent study successfully synthesized six analogues of this compound through thiol-Michael additions and enone reduction. nih.govmdpi.com These derivatives were then tested for their cytotoxic effects on various cancer cell lines, including lung (A549), prostate (DU-145), and breast (MCF-7) cancer cells. nih.gov While some modifications led to a decrease in cytotoxic activity, others demonstrated notable effects. For instance, the addition of a 4-methoxybenzenethiol (B147237) group resulted in a compound with significant cytotoxicity against A549 and DU-145 cells, while a propanethiol addition yielded a derivative with the highest potency against MCF-7 cells. nih.govmdpi.com

These findings underscore the potential of using this compound as a lead structure. Future synthetic efforts could focus on exploring a wider range of chemical modifications to systematically investigate the structure-activity relationship (SAR) and optimize the compound's anticancer properties. nih.gov

Table 1: Cytotoxicity (IC₅₀ in µM) of this compound and its Synthetic Derivatives

CompoundA549 (Lung Cancer)DU-145 (Prostate Cancer)MCF-7 (Breast Cancer)
This compound 14.993.756.53
Derivative 1 (4-methoxybenzenethiol addition) 18.7015.8226.65
Derivative 2 (4-methylbenzenethiol addition) 32.3247.9370.26
Derivative 3 (propanethiol addition) 22.8422.5814.31
Derivative 4 (benzylthiol addition) 35.4570.1138.60
Derivative 5 (enone reduction product) 22.0130.1220.31
Derivative 6 (enone reduction product) 27.6529.8733.45

Data sourced from a study on the design, synthesis, and cytotoxicity of this compound derivatives. nih.govmdpi.com The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition in vitro.

Advanced Mechanistic Studies in Complex Biological Systems (e.g., 3D models, ex vivo systems)

While initial studies on this compound have been conducted on 2D cancer cell monolayers, a deeper understanding of its therapeutic potential requires evaluation in more physiologically relevant models. nih.govnih.gov Three-dimensional (3D) cell culture models, such as tumorspheres, more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions and nutrient gradients.

Promisingly, this compound has shown potent activity in 3D models of colorectal cancer stem cells (CSCs). researchgate.netnih.gov It significantly reduced the viability of tumourspheres derived from HT29, HCT116, and SW620 cell lines at very low micromolar concentrations and was observed to decrease the number and area of these spheres. researchgate.netresearchgate.net This suggests that this compound may be effective against the resilient CSC population, which is often responsible for tumor recurrence and metastasis. researchgate.net

Future research should expand these investigations to other types of cancer and utilize ex vivo systems, such as patient-derived tumor explants. These advanced models will provide critical insights into the compound's efficacy, penetration, and mechanism of action in a setting that closely resembles the human tumor environment, bridging the gap between preclinical research and clinical application. nih.gov

Exploration of New Biological Activities and Therapeutic Applications Beyond Initial Findings

The biological activities of this compound may extend beyond its currently known cytotoxic and anti-malarial properties. nih.govresearchgate.net Marine natural products are known for their vast structural diversity, which often translates into a wide range of biological functions. nih.govnih.gov Therefore, it is crucial to screen this compound and its derivatives against a broader panel of biological targets.

Potential new applications could lie in areas such as anti-inflammatory, antiviral, or antimicrobial therapies. mdpi.comvliz.be For example, many brominated diterpenes from Sphaerococcus coronopifolius have shown antibacterial and antifouling activities. vliz.bemdpi.commdpi.com Investigating the effects of this compound on inflammatory pathways, viral replication cycles, or against drug-resistant bacteria could uncover novel therapeutic uses. High-throughput screening assays and mechanism-of-action studies will be instrumental in identifying these new bioactivities and expanding the pharmacological profile of this intriguing marine compound.

Sustainable Resource Management and Production Strategies for Marine Natural Products

A significant challenge in the development of marine natural products for therapeutic use is ensuring a sustainable and scalable supply. frontiersin.org this compound is isolated from the red alga Sphaerococcus coronopifolius, and reliance on wild harvesting can be detrimental to marine ecosystems and yield variable quantities of the desired compound. nih.govfrontiersin.org

To address this, future research must focus on sustainable production strategies. One promising avenue is aquaculture or mariculture of S. coronopifolius, which would provide a controlled and renewable source of the alga. mdpi.com Another approach is the application of biotechnology and synthetic biology. frontiersin.org This could involve identifying the biosynthetic gene cluster responsible for producing this compound and expressing it in a microbial host, such as bacteria or yeast. frontiersin.orgmdpi.com Such a heterologous expression system would allow for large-scale, cost-effective, and environmentally friendly production of the compound, overcoming the supply limitations often associated with natural product drug development. frontiersin.org Furthermore, total synthesis in the laboratory, while complex, offers another route to secure a consistent supply and enables the creation of analogues that are not accessible through semi-synthesis from the natural product. mdpi.com

Q & A

Q. Q. What are the key pitfalls in designing in vivo studies for this compound?

  • Methodological Answer : Avoid:
  • Dosing Errors : Calculate maximum tolerated dose (MTD) via preliminary acute toxicity studies in rodents.
  • Uncontrolled Variables : Standardize diet, light cycles, and housing conditions.
  • Insufficient Power : Use power analysis (G*Power) to determine cohort size (n ≥ 8/group). Report compliance with ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.